
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate
Descripción general
Descripción
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, also known as sodium 2,3-dihydroxypropyl hydrogen phosphate, is a chemical compound with the CAS number 17603-42-8 . It is used in the production of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate is represented by the InChI string:InChI=1/C3H7O7P.Na/c4-1(2(5)6)3(7)11(8,9)10;/h1,3-4,7H,(H,5,6)(H2,8,9,10);/q;+1/p-1 . This indicates that the molecule consists of a sodium atom, three carbon atoms, seven oxygen atoms, and a phosphorus atom. Physical And Chemical Properties Analysis
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate has a molecular weight of 194.056. It has a density of 1.096 g/mL at 25 °C (lit.) and a boiling point of 119-121 °C (lit.) .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Sodium 3-phosphoglycerate Applications
Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is a pivotal compound in biochemistry, particularly in glycolysis. Its applications in scientific research are diverse and significant. Below is a detailed analysis of its unique applications across various fields.
Cancer Research: PHGDH Inhibition
Sodium 3-phosphoglycerate: is a key metabolite in the serine biosynthesis pathway, which is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). Overexpression of PHGDH has been linked to various cancers, including melanoma, breast cancer, and glioma . Inhibiting PHGDH can potentially reduce the proliferation of cancer cells, making Sodium 3-phosphoglycerate a target for novel cancer therapies .
Metabolic Reprogramming Studies
Cancer cells often undergo metabolic reprogramming to support rapid growth and proliferation. Sodium 3-phosphoglycerate plays a role in this process by being a part of the glycolytic pathway that feeds into serine synthesis . Research into this compound can provide insights into the metabolic changes hallmarking cancer and lead to the development of targeted treatments .
Serine Synthesis Pathway Analysis
The serine synthesis pathway is crucial for cell proliferation and survival. Sodium 3-phosphoglycerate is the first metabolite in this pathway, serving as a substrate for PHGDH . Studying this pathway can help understand how cells meet their increased demand for serine during rapid growth phases, such as in tumor development .
Apoptosis Mechanisms
Recent studies have shown that low levels of Sodium 3-phosphoglycerate can switch PHGDH from serine synthesis to the activation of p53, a protein that controls cell fate . This discovery opens new avenues for research into apoptosis mechanisms and how metabolic states can influence cell death .
Tumor Suppressor p53 Activation
Sodium 3-phosphoglycerate’s influence on the p53 protein, a master tumor suppressor, is a significant area of research. The compound’s levels can affect the stability and activity of p53, which plays a role in DNA repair, cell cycle arrest, and cell death . Understanding this relationship can lead to breakthroughs in cancer treatment .
Glycolytic Pathway Exploration
As a glycolytic intermediate, Sodium 3-phosphoglycerate is essential for understanding the glycolytic pathway’s role beyond energy metabolism. It serves as a signal controlling metabolic states and can be a key to unlocking new therapeutic strategies .
Nutrient Availability and Cell Fate
The availability of nutrients like glucose can control the activity of p53 through the levels of Sodium 3-phosphoglycerate. This link provides a new paradigm for how cell fate is determined by metabolic substrate availability . Research in this area could lead to innovative ways to manipulate cell growth and death.
Precision Medicine and Personalized Treatment
The role of Sodium 3-phosphoglycerate in serine metabolism and its impact on cancer cell proliferation make it a potential biomarker for diagnosis, prognosis, and treatment . Developing inhibitors targeting this compound could have broad implications for precision medicine and personalized cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .
Mode of Action
Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .
Biochemical Pathways
Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .
Pharmacokinetics
It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .
Result of Action
The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .
Action Environment
The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .
Safety and Hazards
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate has several safety and hazard codes. It is flammable (R10) and harmful if swallowed (R22). It can be irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . The lethal dose, 50 percent kill (LD50) in rats is 3800 mg/kg .
Propiedades
IUPAC Name |
sodium;1-hydroxy-3-phosphonooxypropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-4H,1-2H2,(H2,6,7,8);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPYVVNCDABVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-phosphoglycerate | |
CAS RN |
17603-42-8 | |
| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



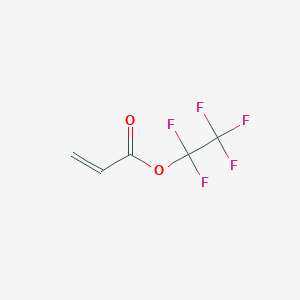
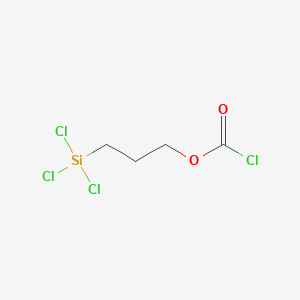


![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
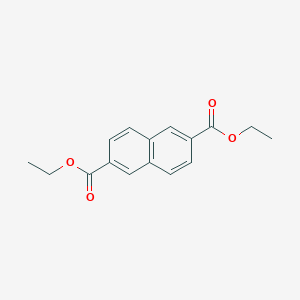

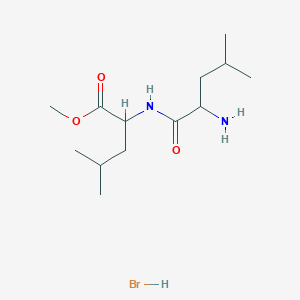
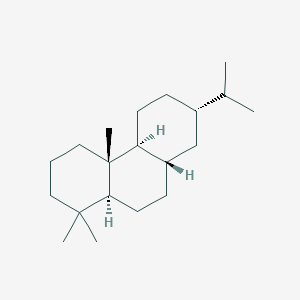
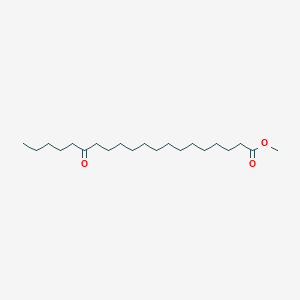

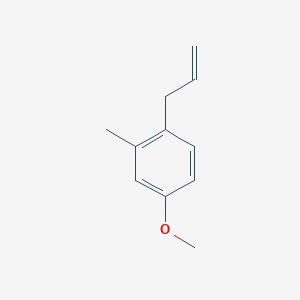

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)